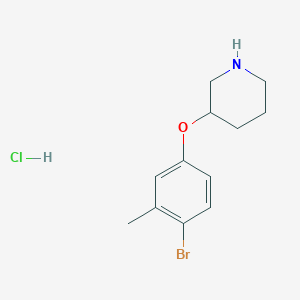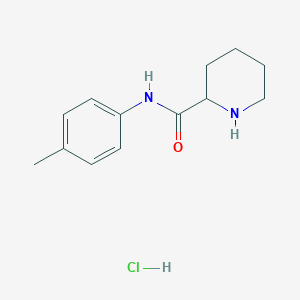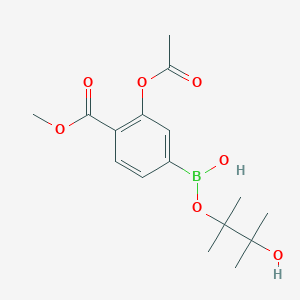![molecular formula C10H4Br2S2 B1466033 2,6-dibromothieno[2,3-f][1]benzothiole CAS No. 909280-97-3](/img/structure/B1466033.png)
2,6-dibromothieno[2,3-f][1]benzothiole
Overview
Description
2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene is an organic compound with the molecular formula C10H4Br2S2. It is a derivative of benzo[1,2-b:4,5-b’]dithiophene, characterized by the presence of two bromine atoms at the 2 and 6 positions. This compound is notable for its applications in organic electronics, particularly in the synthesis of semiconducting materials .
Mechanism of Action
Mode of Action
It is known that the compound has a planar symmetrical molecular structure, which enables better π-π stacking and good electron delocalization . This encourages charge transport, which could be a key aspect of its interaction with its targets.
Result of Action
It has been suggested that the compound exhibits strong internal electric field and effective charge separation, achieving a photocatalytic u (vi) reduction efficiency of 974% .
Biochemical Analysis
Biochemical Properties
2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene and these biomolecules are often characterized by binding affinities and the resulting conformational changes in the target proteins .
Cellular Effects
The effects of 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene can alter the expression of genes involved in critical cellular functions, leading to changes in cell behavior and physiology . Additionally, it has been observed to impact metabolic pathways, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. The compound’s ability to bind to active sites of enzymes or interact with regulatory proteins results in changes in gene expression and subsequent cellular responses . The molecular mechanism of 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene is thus a combination of direct binding effects and downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene can remain stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular responses and metabolic activities .
Dosage Effects in Animal Models
The effects of 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and enhancing cellular functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene is effective without causing harm .
Metabolic Pathways
2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence the levels of metabolites and the flux of metabolic pathways, thereby affecting overall cellular metabolism . Its interactions with specific enzymes can lead to changes in the production and utilization of key metabolites, highlighting its role in metabolic regulation .
Transport and Distribution
The transport and distribution of 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene can influence its activity and effectiveness, as well as its potential toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene typically involves the bromination of benzo[1,2-b:4,5-b’]dithiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods: Industrial production methods for 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions with nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form larger conjugated systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or Grignard reagents, typically under anhydrous conditions.
Coupling Reactions: Palladium catalysts are often used in the presence of bases such as potassium carbonate or cesium carbonate.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Coupling Reactions: Products are extended π-conjugated systems, useful in organic electronics.
Scientific Research Applications
2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of semiconducting polymers and small molecules for organic photovoltaic cells and field-effect transistors.
Material Science: The compound is employed in the development of new materials with enhanced electronic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Comparison with Similar Compounds
Benzo[1,2-b4,5-b’]dithiophene: The parent compound without bromine substitution.
2,6-Dibromo-4,8-dioxobenzo[1,2-b4,5-b’]dithiophene: A derivative with additional functional groups.
Comparison: 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene is unique due to its specific substitution pattern, which enhances its reactivity in coupling reactions. This makes it particularly valuable in the synthesis of semiconducting materials, where precise control over molecular structure is crucial .
Properties
IUPAC Name |
2,6-dibromothieno[2,3-f][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2S2/c11-9-3-5-1-7-6(2-8(5)14-9)4-10(12)13-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRSYJAHJIIXFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=CC3=C1SC(=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719952 | |
| Record name | 2,6-Dibromobenzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909280-97-3 | |
| Record name | 2,6-Dibromobenzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene influence its interaction with gold electrodes in molecular junctions?
A1: The research by [] investigates how different thiophene-based molecules form single-molecule junctions with gold electrodes, a crucial aspect of molecular electronics. They found that 2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene forms a well-defined molecular junction with a clear peak in the conductance histogram obtained through scanning tunneling microscopy break junction (STM-BJ) measurements. This suggests a strong interaction between the molecule and the gold electrode.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Benzyl(2-methylprop-2-EN-1-YL)amino]ethan-1-OL](/img/structure/B1465954.png)
![N-Cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465955.png)
![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465956.png)

![7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1465960.png)
![(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/new.no-structure.jpg)
![3,6-Dimethoxythieno[3,2-b]thiophene](/img/structure/B1465962.png)
![1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1465968.png)




